Irinotecan - 97682-44-5

Irinotecan

Catalog Number: EVT-271932
CAS Number: 97682-44-5
Molecular Formula: C33H38N4O6
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irinotecan is a member of the class of pyranoindolizinoquinolines that is the carbamate ester obtained by formal condensation of the carboxy group of [1,4'-bipiperidine]-1'-carboxylic acid with the phenolic hydroxy group of (4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2- hydrochloride]quinoline-3,14-dione. Used (in the form of its hydrochloride salt trihydrate) in combination with fluorouracil and leucovorin, for the treatment of patients with metastatic adenocarcinoma of the pancreas after disease progression following gemcitabine-based therapy. It is converted via hydrolysis of the carbamate linkage to its active metabolite, SN-38, which is ~1000 times more active. It has a role as an apoptosis inducer, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antineoplastic agent and a prodrug. It is a pyranoindolizinoquinoline, a N-acylpiperidine, a carbamate ester, a tertiary alcohol, a tertiary amino compound, a delta-lactone and a ring assembly. It is functionally related to a SN-38. It is a conjugate base of an irinotecan(1+).
Irinotecan is an antineoplastic enzyme inhibitor primarily used in the treatment of colorectal cancer. It is a derivative of camptothecin that inhibits the action of topoisomerase I. Irinotecan prevents religation of the DNA strand by binding to topoisomerase I-DNA complex, and causes double-strand DNA breakage and cell death. It is a derivative of camptothecin. Irinotecan was approved for the treatment of advanced pancreatic cancer in October, 2015 (irinotecan liposome injection, trade name Onivyde).
Irinotecan is a Topoisomerase Inhibitor. The mechanism of action of irinotecan is as a Topoisomerase Inhibitor.
Irinotecan is a natural product found in Taiwanofungus camphoratus and Glycyrrhiza glabra with data available.
Irinotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.
A semisynthetic camptothecin derivative that inhibits DNA TOPOISOMERASE I to prevent nucleic acid synthesis during S PHASE. It is used as an antineoplastic agent for the treatment of COLORECTAL NEOPLASMS and PANCREATIC NEOPLASMS.
See also: Irinotecan Hydrochloride (has salt form); Etirinotecan Pegol (is active moiety of).
Source and Classification

Irinotecan, chemically known as 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin, belongs to the class of topoisomerase inhibitors. It specifically targets topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, irinotecan disrupts DNA synthesis and promotes apoptosis in cancer cells, making it a vital component in chemotherapy regimens.

Synthesis Analysis

The synthesis of irinotecan involves several key steps:

Molecular Structure Analysis

Irinotecan has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C_20H_22N_2O_5, with a molecular weight of approximately 348.40 g/mol.

  • Structural Features: The structure includes:
    • A camptothecin core with an ethyl group at the 7-position.
    • A hydroxyl group at the 10-position.
    • Two piperidine rings that enhance solubility and bioavailability.

The stereochemistry around specific carbon centers contributes to its biological activity, particularly in its interaction with topoisomerase I.

Chemical Reactions Analysis

Irinotecan undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Hydrolysis: In vivo, irinotecan is rapidly converted to SN-38 through hydrolysis, which is responsible for its antitumor effects.
  2. Glucuronidation: SN-38 can be further metabolized via glucuronidation, leading to inactive metabolites that are excreted from the body.
  3. Oxidation: The compound can also undergo oxidation reactions that may affect its stability and efficacy .

These reactions highlight the importance of metabolic pathways in determining the therapeutic outcomes associated with irinotecan administration.

Mechanism of Action

Irinotecan exerts its antitumor effects primarily by inhibiting topoisomerase I. This enzyme introduces single-strand breaks in DNA during replication:

  1. DNA Interaction: Irinotecan binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
  2. Cell Cycle Arrest: This inhibition leads to accumulation of DNA damage during the S-phase of the cell cycle, triggering apoptosis in rapidly dividing cancer cells.
  3. Pharmacokinetics: The pharmacokinetic profile of irinotecan is complex due to its conversion to SN-38 and subsequent metabolism; factors such as genetic polymorphisms in metabolizing enzymes can significantly influence drug efficacy and toxicity .
Physical and Chemical Properties Analysis

Irinotecan exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in water but improved solubility in organic solvents due to its modified structure.
  • Stability: The compound is sensitive to light and heat; therefore, it must be stored under controlled conditions to maintain efficacy.
  • pH Sensitivity: Irinotecan's stability can vary with pH levels, impacting its formulation for intravenous administration.

These properties are crucial for developing effective delivery systems and optimizing therapeutic regimens.

Applications

Irinotecan is primarily used in oncology:

  1. Colorectal Cancer Treatment: It is commonly administered as part of combination chemotherapy regimens (e.g., FOLFIRI) for metastatic colorectal cancer.
  2. Other Cancers: Research continues into its efficacy against other malignancies such as lung cancer and pancreatic cancer.
  3. Research Applications: Irinotecan serves as a model compound for studying drug metabolism and resistance mechanisms in cancer therapy.
Molecular Mechanisms of Cytotoxicity

Topoisomerase I Inhibition Dynamics

Ternary Complex Stabilization: Irinotecan-Topo I-DNA Interactions

Irinotecan exerts its primary cytotoxic effect through targeted inhibition of topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription. The active metabolite SN38, generated via carboxylesterase-mediated hydrolysis, binds stoichiometrically to the Topo I-DNA complex during the DNA relaxation phase. This binding stabilizes the transient Topo I-DNA cleavage complex, preventing religation of the single-strand DNA break. Structural analyses reveal that SN38 intercalates at the enzyme-DNA interface, forming a stable ternary complex through specific hydrogen bonding and hydrophobic interactions with both Topo I residues and DNA bases. The stabilization effectively "traps" Topo I on DNA, converting this essential enzymatic function into a cytotoxic DNA lesion. Cellular consequences include obstruction of DNA replication forks and RNA polymerase complexes, initiating downstream DNA damage responses [1] [3].

Table 1: Key Components of the Irinotecan-Induced Ternary Complex

ComponentRole in Complex StabilityBiological Consequence
SN38 (Active Metabolite)Binds Topo I-DNA interfacePrevents DNA religation
Topoisomerase ICovalently linked to 3'-DNA phosphateForms irreversible cleavage complex
DNA Cleavage SiteSingle-strand break with 5'-OH and 3'-phosphotyrosyl bondCreates persistent DNA damage
Ternary StructureThree-way junction with specific hydrogen bondingResists enzymatic resolution

Replication Fork Collision-Induced Double-Strand DNA Breaks

The collision between advancing DNA replication forks and stabilized Topo I-DNA complexes represents the critical event converting single-strand breaks into cytotoxic double-strand DNA breaks (DSBs). During S-phase progression, replication machinery encounters the ternary complex as a physical barrier, causing fork collapse and the generation of single-ended DSBs. These lesions trigger the DNA damage response (DDR) pathway, characterized by phosphorylation of histone H2AX (γH2AX) and recruitment of repair proteins including MRE11-RAD50-NBS1 (MRN) complex. The resulting DSBs are highly cytotoxic, particularly in rapidly proliferating cancer cells, where replication stress is inherently elevated. Cellular responses to these breaks include activation of ATM/CHK2 signaling that orchestrates cell cycle arrest and, if irreparable, initiates apoptosis. This replication-dependent mechanism underlies irinotecan's selective toxicity toward highly proliferative malignant cells [1] [3].

Cell Cycle Phase-Specific Activity

S-G2 Phase Arrest Mechanisms

Irinotecan exhibits pronounced cell cycle phase specificity, with maximal cytotoxicity occurring during S and G2 phases. Following replication fork collision and DSB formation, ATM kinase activation phosphorylates CHK2, which subsequently inhibits CDC25 phosphatase activity. This inhibition maintains CDK1 in its phosphorylated (inactive) state, preventing progression from G2 to M phase. Simultaneously, p53 stabilization activates transcription of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that enforces G1/S arrest. The combined effects result in profound S-phase retardation and G2/M checkpoint activation, providing time for DNA repair but ultimately committing cells to apoptosis if damage exceeds repairable thresholds. Recent studies utilizing synchronized cell cultures demonstrate that irinotecan exposure during late S-phase induces the most extensive DSBs and the highest rates of cell death, highlighting the therapeutic importance of scheduling considerations in combinatorial regimens [1] [3] [4].

Apoptotic Pathway Activation via BAX/Caspase Modulation

Persistent DNA damage from irreparable Topo I-mediated DSBs triggers the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization (MOMP). p53 upregulation increases expression of pro-apoptotic BAX while suppressing anti-apoptotic BCL-2, disrupting mitochondrial membrane integrity. Cytochrome c release activates APAF-1, forming the apoptosome complex that cleaves procaspase-9 to its active form. Activated caspase-9 then initiates the caspase cascade, culminating in caspase-3 activation and execution of apoptosis. Irinotecan also sensitizes cells to the extrinsic apoptotic pathway through death receptor modulation. Recent evidence indicates caspase-8 activation at the DISC (Death-Inducing Signaling Complex) following FAS upregulation, demonstrating cross-talk between DNA damage-induced and receptor-mediated apoptosis [1] [3] [6].

Table 2: Cell Cycle Checkpoints and Apoptotic Pathways Activated by Irinotecan

Phase/PathwayKey RegulatorsFunctional Outcome
S-phase ArrestATM/CHK2, Replication Fork Protection ComplexPrevents replication of damaged DNA
G2/M ArrestCDC25 inactivation, CDK1 phosphorylationBlocks mitotic entry with DNA damage
Intrinsic Apoptosisp53, BAX/BAK, Caspase-9Mitochondrial cytochrome c release
Extrinsic ApoptosisFAS upregulation, Caspase-8 activationDISC formation independent of mitochondrial signaling

Secondary Molecular Targets

MDM2-p53 Axis Modulation

Emerging evidence indicates irinotecan influences the MDM2-p53 regulatory axis independently of its primary DNA-damaging effects. SN38 promotes p53 stabilization through phosphorylation-mediated disruption of its interaction with the E3 ubiquitin ligase MDM2. Phosphorylated p53 (at Ser15 and Ser20) exhibits reduced MDM2 binding affinity, thereby escaping ubiquitin-mediated proteasomal degradation. Stabilized p53 not only enhances apoptosis but also modulates immunogenic responses. In colorectal cancer models, irinotecan increases tumor immunogenicity through p53-dependent upregulation of MHC class I molecules and components of the antigen processing machinery, including ERAP1 (endoplasmic reticulum aminopeptidase 1). This enhanced antigen presentation potentially synergizes with immune checkpoint inhibitors by promoting T-cell recognition of tumor cells. Notably, MDM2 inhibitors like MI-773 synergistically enhance irinotecan cytotoxicity in p53-wildtype models through complementary mechanisms of p53 pathway activation [2] [5] [9].

FAS Receptor-Mediated Apoptotic Signaling

Irinotecan modulates the FAS (CD95/APO-1) death receptor pathway through transcriptional and post-translational mechanisms. p53 activation induces FAS gene expression via a responsive element within its first intron, increasing cell surface receptor density. Additionally, SN38 promotes translocation of intracellular FAS stores from the Golgi complex to the plasma membrane via microtubule-dependent transport. Increased FAS surface expression sensitizes tumor cells to FAS ligand (FASL)-mediated apoptosis from immune effector cells. Upon ligand binding, FAS trimerization recruits FADD (FAS-associated death domain) and procaspase-8, forming the DISC. Activated caspase-8 directly cleaves executioner caspases and truncates BID to tBID, amplifying mitochondrial apoptosis. Recent research demonstrates that irinotecan downregulates the endosomal sorting protein ENTR1 (endosome associated trafficking regulator 1), which normally targets FAS to lysosomal degradation. By inhibiting this pathway, irinotecan prolongs FAS surface expression and enhances DISC formation efficiency [6] [7] [10].

Table 3: FAS Receptor Regulation by Irinotecan and Apoptotic Consequences

Regulatory MechanismEffect on FAS PathwayFunctional Consequence
Transcriptional Upregulationp53-dependent FAS gene expressionIncreased FAS protein synthesis
Membrane TraffickingGolgi-to-membrane translocationEnhanced surface FAS density
Post-Translational ModificationReduced ENTR1-mediated lysosomal degradationProlonged FAS half-life at cell surface
DISC FormationEnhanced FADD and procaspase-8 recruitmentAmplified caspase-8 activation

Properties

CAS Number

97682-44-5

Product Name

Irinotecan

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1

InChI Key

UWKQSNNFCGGAFS-XIFFEERXSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=C(CC)C4=C3

Solubility

Soluble
1.07e-01 g/L

Synonyms

7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.